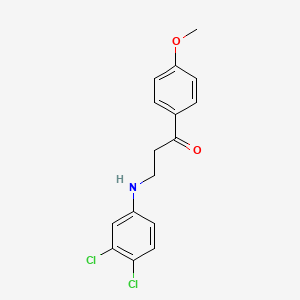

3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions and careful characterization techniques. For instance, the synthesis of a pyrazolyl propionic acid derivative with chlorophenyl and methoxyphenyl groups was achieved through regiospecific methods, and its structure was confirmed by single-crystal X-ray analysis . Similarly, a furanone derivative with a methoxy group and a dibenzylamino substituent was synthesized in THF solution and characterized by various spectroscopic methods and X-ray diffraction . These studies suggest that the synthesis of "3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone" would likely involve careful selection of reagents and conditions to ensure the correct attachment of substituents and the purity of the final product.

Molecular Structure Analysis

The molecular structures of compounds with similar substituents have been elucidated using X-ray crystallography. For example, the crystal structure of a dichlorophenyl-methoxyphenyl propenone was determined, revealing an orthorhombic crystal system and specific unit cell parameters . This suggests that the molecular structure of "3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone" could also be determined using similar crystallographic techniques to understand its geometry and conformation.

Chemical Reactions Analysis

The reactivity of compounds with dichlorophenyl and methoxyphenyl groups can be complex. The provided papers do not detail reactions specifically for "3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone," but they do describe the reactivity of structurally related compounds. For instance, reactions of a furanone derivative with nitrogen-containing binucleophilic agents resulted in the formation of various heterocyclic compounds . This indicates that the compound may also undergo reactions with nucleophiles, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone" have been studied using spectroscopic and crystallographic methods. The dichlorophenyl-methoxyphenyl propenone compound was characterized by FT-IR, UV-visible, NMR, and HRMS techniques, and its vibrational frequencies and molecular geometry were calculated using DFT methods . These techniques could be applied to the compound to determine its physical properties, such as melting point, solubility, and stability, as well as chemical properties like reactivity and electronic structure.

Scientific Research Applications

Environmental Impact and Toxicology

Environmental Estrogens and Toxicity : Compounds like Methoxychlor, which share structural similarities with chlorinated hydrocarbons, have been studied for their estrogenic activity and potential environmental and health impacts. Research into Methoxychlor's metabolism, producing estrogenic forms and its effects on fertility and development, highlights the importance of understanding similar compounds' environmental and toxicological profiles (Cummings, 1997).

Biodegradation and Environmental Persistence : Studies on compounds such as diuron and its degradation products emphasize the significance of assessing the environmental persistence and toxicological effects of chemical pollutants, including potential impacts on water quality and ecosystems (Giacomazzi & Cochet, 2004).

Health Risks and Safety Evaluation

Occupational Exposure and Health Effects : Research into Bisphenol A (BPA) and similar chemicals reveals concerns over occupational exposure and the potential for adverse health effects, including hormonal disruption and reproductive issues. This underscores the need for safety evaluations and protective measures for workers handling such compounds (Ribeiro, Ladeira, & Viegas, 2017).

Endocrine Disruptors and Reproductive Health : The effects of environmental pollutants on male infertility, particularly the role of plasticizers as endocrine disruptors, highlight the importance of studying the reproductive health impacts of chemical compounds and their mechanisms of action (Lagos-Cabré & Moreno, 2012).

properties

IUPAC Name |

3-(3,4-dichloroanilino)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-14(17)15(18)10-12/h2-7,10,19H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBAIPCLFFGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)